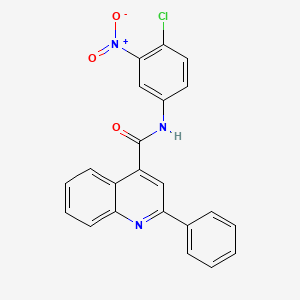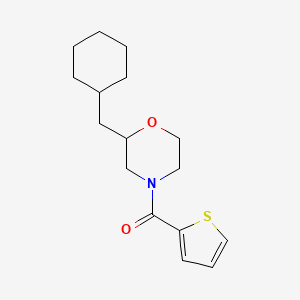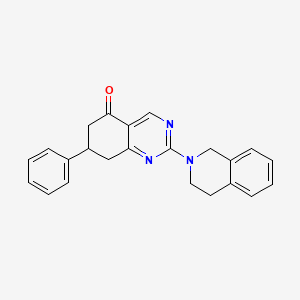
N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide, also known as CNQX, is a synthetic compound that acts as a selective antagonist at the ionotropic glutamate receptors. It was first synthesized in 1988 by a group of researchers led by David Lodge at the University of Birmingham, UK. Since then, CNQX has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
Wirkmechanismus
N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide acts as a competitive antagonist at the AMPA/kainate subtype of glutamate receptors, blocking the binding of glutamate to the receptor and preventing the influx of calcium ions into the postsynaptic neuron. This results in a decrease in excitatory synaptic transmission and a reduction in synaptic plasticity. The exact mechanism of action of N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide is still not fully understood, but it is thought to involve the binding of the compound to a specific site on the receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide depend on the specific experimental conditions and the brain region studied. In general, N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to reduce excitatory synaptic transmission and synaptic plasticity, and to impair learning and memory in animal models. N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has also been used to study the role of glutamate receptors in various pathological conditions, such as epilepsy, ischemia, and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide is its selectivity for the AMPA/kainate subtype of glutamate receptors, which allows for the specific study of these receptors without affecting other neurotransmitter systems. N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide is also relatively easy to use and has a well-established protocol for its application in electrophysiological experiments. However, N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has some limitations, such as its short half-life and the potential for off-target effects at high concentrations. In addition, N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide may not be suitable for studying other subtypes of glutamate receptors, such as NMDA receptors, which require different antagonists.
Zukünftige Richtungen
There are several future directions for the use of N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide in scientific research. One area of interest is the study of the role of AMPA/kainate receptors in synaptic plasticity and neuronal development, and their potential as targets for therapeutic interventions in neurodevelopmental disorders. Another area of interest is the development of more selective and potent antagonists for glutamate receptors, which could improve the specificity and efficacy of these compounds in experimental and clinical settings. Finally, the use of N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide in combination with other compounds and techniques, such as optogenetics and chemogenetics, could provide new insights into the complex mechanisms underlying synaptic transmission and plasticity in the brain.
Synthesemethoden
The synthesis of N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide involves several steps, starting with the reaction of 4-chloro-3-nitroaniline with ethyl 2-oxo-2-phenylacetate to form 4-chloro-3-nitrophenyl-2-phenylacetoacetate. This intermediate is then reacted with 2-aminoquinoline to form N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide. The overall yield of the synthesis is around 25%, and the purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. Glutamate is the major excitatory neurotransmitter in the central nervous system, and its receptors are involved in processes such as learning and memory, synaptic plasticity, and neuronal development. N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide is a selective antagonist at the AMPA/kainate subtype of glutamate receptors, which are widely distributed in the brain and play a key role in synaptic transmission and plasticity.
Eigenschaften
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O3/c23-18-11-10-15(12-21(18)26(28)29)24-22(27)17-13-20(14-6-2-1-3-7-14)25-19-9-5-4-8-16(17)19/h1-13H,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNBLCUDVCQQTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-2-phenylquinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[5-(methoxymethyl)-2-furyl]methyl}-1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethanamine](/img/structure/B6058101.png)
![(2,1,3-benzoxadiazol-5-ylmethyl)[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]methylamine](/img/structure/B6058106.png)

![8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6058120.png)
![1-(4-chlorobenzyl)-5-[(4-methoxy-1-piperidinyl)carbonyl]-2-piperidinone](/img/structure/B6058136.png)
![5-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10-one](/img/structure/B6058140.png)
![2-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6058145.png)
![methyl 5-[(2-hydroxy-1-naphthyl)methylene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6058148.png)

![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B6058164.png)
![ethyl 3-benzyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6058167.png)
![4-[4-(2-hydroxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6058180.png)

![4'-methyl-2-[(2-methylphenyl)amino]-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6058197.png)